molecular formula C6H5ClF8O B14265604 6-Chloro-3,3,4,4,5,5,6,6-octafluorohexan-1-OL CAS No. 131118-30-4

6-Chloro-3,3,4,4,5,5,6,6-octafluorohexan-1-OL

Cat. No.: B14265604
CAS No.: 131118-30-4
M. Wt: 280.54 g/mol
InChI Key: LOVABCBJRKCHEM-UHFFFAOYSA-N
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Description

6-Chloro-3,3,4,4,5,5,6,6-octafluorohexan-1-OL is an organic compound characterized by the presence of a chloro group, multiple fluoro groups, and a hydroxyl group attached to a hexane backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-3,3,4,4,5,5,6,6-octafluorohexan-1-OL typically involves the fluorination of hexane derivatives followed by chlorination and hydroxylation. One common method involves the following steps:

    Fluorination: Hexane is subjected to fluorination using reagents such as cobalt trifluoride (CoF3) or elemental fluorine (F2) under controlled conditions to introduce the fluoro groups.

    Chlorination: The fluorinated hexane is then treated with chlorine gas (Cl2) in the presence of a catalyst like iron(III) chloride (FeCl3) to introduce the chloro group.

    Hydroxylation: Finally, the chlorofluorohexane is hydroxylated using a strong base like sodium hydroxide (NaOH) to introduce the hydroxyl group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and advanced separation techniques are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

6-Chloro-3,3,4,4,5,5,6,6-octafluorohexan-1-OL undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The compound can be reduced to remove the chloro group or convert the hydroxyl group to a hydrogen atom using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium methoxide (NaOCH3).

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Sodium methoxide (NaOCH3) in methanol.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alkanes or alcohols.

    Substitution: Formation of methoxy derivatives.

Scientific Research Applications

6-Chloro-3,3,4,4,5,5,6,6-octafluorohexan-1-OL has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex fluorinated compounds.

    Biology: Studied for its potential effects on biological systems, including its interactions with enzymes and cell membranes.

    Medicine: Investigated for its potential use in pharmaceuticals, particularly in the development of drugs with enhanced bioavailability and stability.

    Industry: Utilized in the production of specialty chemicals, including surfactants and lubricants, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 6-Chloro-3,3,4,4,5,5,6,6-octafluorohexan-1-OL involves its interactions with molecular targets such as enzymes and receptors. The presence of multiple fluoro groups enhances its lipophilicity, allowing it to easily penetrate cell membranes. The chloro and hydroxyl groups can form hydrogen bonds and electrostatic interactions with target molecules, influencing their activity and function.

Comparison with Similar Compounds

Similar Compounds

    6-Chloro-3,3,4,4,5,5,6,6-octafluorohexane: Lacks the hydroxyl group, making it less reactive in certain chemical reactions.

    3,3,4,4,5,5,6,6-Octafluorohexan-1-OL: Lacks the chloro group, affecting its chemical properties and reactivity.

    6-Chloro-3,3,4,4,5,5,6,6-octafluorohexanoic acid: Contains a carboxyl group instead of a hydroxyl group, altering its acidity and reactivity.

Uniqueness

6-Chloro-3,3,4,4,5,5,6,6-octafluorohexan-1-OL is unique due to the combination of chloro, fluoro, and hydroxyl groups, which confer distinct chemical properties and reactivity. This combination makes it a valuable compound for various applications in research and industry.

Properties

CAS No.

131118-30-4

Molecular Formula

C6H5ClF8O

Molecular Weight

280.54 g/mol

IUPAC Name

6-chloro-3,3,4,4,5,5,6,6-octafluorohexan-1-ol

InChI

InChI=1S/C6H5ClF8O/c7-6(14,15)5(12,13)4(10,11)3(8,9)1-2-16/h16H,1-2H2

InChI Key

LOVABCBJRKCHEM-UHFFFAOYSA-N

Canonical SMILES

C(CO)C(C(C(C(F)(F)Cl)(F)F)(F)F)(F)F

Origin of Product

United States

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